molecular formula C17H10ClF3N2OS B3035242 2-(4-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide CAS No. 303998-34-7

2-(4-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide

Cat. No.: B3035242
CAS No.: 303998-34-7
M. Wt: 382.8 g/mol
InChI Key: YXVWWWUNZNVXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide (molecular formula: C₁₇H₁₀ClF₃N₂OS; molecular weight: ~394.8 g/mol) is a thiazole-based derivative characterized by two key substituents:

  • A 4-chlorophenyl group at the 2-position of the thiazole ring, contributing to hydrophobicity and steric bulk.
  • A 3-(trifluoromethyl)phenyl carboxamide at the 4-position, introducing strong electron-withdrawing effects and enhancing binding affinity to hydrophobic enzyme pockets.

The trifluoromethyl group in this compound may improve metabolic stability and membrane permeability compared to non-fluorinated analogs.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N2OS/c18-12-6-4-10(5-7-12)16-23-14(9-25-16)15(24)22-13-3-1-2-11(8-13)17(19,20)21/h1-9H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVWWWUNZNVXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CSC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the thiazole ring.

    Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate trifluoromethylphenyl halides and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide can undergo various chemical

Biological Activity

2-(4-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of the compound is C17H14ClF3N2OC_{17}H_{14}ClF_3N_2O with a molecular weight of 392.76 g/mol. Its structure features a thiazole ring, which is known for its role in various pharmacological activities.

PropertyValue
Molecular FormulaC17H14ClF3N2O
Molecular Weight392.76 g/mol
IUPAC NameThis compound

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit notable antitumor properties. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of electron-withdrawing groups, such as trifluoromethyl and chloro groups, enhances the cytotoxicity against several cancer cell lines.

  • Case Study : A study demonstrated that a related thiazole compound exhibited IC50 values of 1.61 µg/mL against specific cancer cell lines, indicating strong cytotoxic effects .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. The compound's structural features allow it to interact with microbial targets effectively.

  • Research Findings : A series of thiazole analogs were tested against Plasmodium falciparum and exhibited significant antimalarial activity with low cytotoxicity in HepG2 cell lines . This suggests that modifications in the N-aryl amide group linked to the thiazole ring significantly influence biological activity.

The biological activity of this compound may be attributed to its ability to bind to specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with biomolecular targets.

  • Molecular Interactions : The compound may inhibit key enzymes or receptors involved in cancer progression or microbial survival, leading to reduced viability of target cells.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the phenyl rings and the thiazole moiety are critical for enhancing biological activity:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups like chloro and trifluoromethyl at specific positions on the phenyl rings has been shown to increase potency.
  • Hydrophobic Interactions : Thiazole derivatives with hydrophobic substituents demonstrate improved binding affinity to target proteins.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of this compound is its role as a kinase inhibitor. Research has demonstrated its effectiveness against c-KIT kinase, which is implicated in several cancers, including gastrointestinal stromal tumors (GISTs). The compound exhibits potent inhibitory activity against both wild-type c-KIT and various drug-resistant mutants, making it a promising candidate for targeted cancer therapy. Its high affinity for the ATP binding site of the kinase suggests potential for overcoming resistance to existing therapies like imatinib .

Antitumor Activity

In vivo studies have indicated that this compound can effectively reduce tumor growth in models expressing c-KIT mutations. It has shown significant antitumor efficacy in mouse models, particularly those with mutations that confer resistance to standard treatments. This positions it as a valuable addition to the arsenal of anticancer agents targeting specific molecular pathways .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of 2-(4-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide has been characterized in various animal models, demonstrating favorable absorption, distribution, metabolism, and excretion (ADME) properties. This is crucial for its development as a therapeutic agent, as compounds with poor bioavailability are often limited in clinical application .

Case Study 1: Efficacy Against GISTs

A study evaluating the compound's efficacy against GISTs showed that it significantly inhibited tumor growth in xenograft models. Mice treated with the compound displayed reduced tumor volume compared to control groups, highlighting its potential as a therapeutic agent for patients with c-KIT mutations resistant to imatinib .

Case Study 2: Pharmacokinetic Analysis

In a comparative pharmacokinetic study involving mice and rats, the compound demonstrated rapid absorption and favorable half-life characteristics. These findings suggest that it could maintain therapeutic levels in circulation longer than many existing treatments, warranting further investigation into its clinical utility .

Comparison with Similar Compounds

Structural and Functional Analogues

N-(4-Fluorophenyl)-2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxamide
  • Structure : C₁₆H₁₂FN₃O₃S₂ (MW: ~377.4 g/mol).
  • Key Differences: Replaces the trifluoromethylphenyl group with a phenylsulfonylamino substituent. Substitutes the 4-chlorophenyl with a 4-fluorophenyl group.
  • Fluorine’s smaller atomic radius compared to chlorine may alter steric interactions in target binding.
2-[(4-Chlorophenyl)methyl]-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide
  • Structure : C₁₇H₁₂ClFN₂OS (MW: ~358.8 g/mol).
  • Key Differences :
    • Introduces a chlorophenylmethyl group at the thiazole’s 2-position.
    • Retains a 4-fluorophenyl carboxamide.
  • Implications :
    • The methylene spacer increases molecular weight and may reduce planarity, affecting membrane penetration .
    • The fluorophenyl carboxamide could lower metabolic stability compared to the trifluoromethyl analog.
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
  • Structure : C₁₃H₁₃ClN₄O₂S (MW: ~340.8 g/mol).
  • Key Differences: Features a morpholinoacetamide side chain. Substitutes the 4-chlorophenyl with a 2-chlorophenyl group.
  • Implications :
    • The morpholine ring improves aqueous solubility due to its polar nature .
    • The ortho-chlorophenyl substitution may hinder rotational freedom, altering binding kinetics.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Pharmacological Notes
Target Compound 394.8 4-ClPh (thiazole-2), 3-CF₃Ph (carboxamide) Enhanced lipophilicity; kinase inhibition
N-(4-Fluorophenyl)-2-[(PhSO₂)NH]-thiazole-4-CA 377.4 4-FPh (carboxamide), PhSO₂NH (thiazole-2) Improved solubility; sulfonamide H-bonding
2-(4-ClPhCH₂)-N-(4-FPh)-thiazole-4-CA 358.8 4-ClPhCH₂ (thiazole-2), 4-FPh (carboxamide) Reduced planarity; potential lower bioavailability
N-[4-(2-ClPh)-thiazol-2-yl]-2-morpholinoacetamide 340.8 2-ClPh (thiazole-4), morpholinoacetamide High solubility; possible CNS activity

Solubility and Physicochemical Properties

  • Target Compound : High logP (~4.2) due to trifluoromethyl and chlorophenyl groups, favoring blood-brain barrier penetration but limiting aqueous solubility.
  • Morpholino Derivatives: Lower logP (~2.5–3.0) due to polar morpholine rings, enhancing solubility but reducing membrane permeability .

Q & A

Q. Basic

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., trifluoromethyl group at δ 120–125 ppm for 19F^{19}F-decoupled 13C^{13}C) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (calc. 382.78 g/mol) and fragmentation patterns.
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C=O···H–N interactions) .

How can researchers address poor aqueous solubility of this compound in preclinical studies?

Q. Advanced

  • Derivatization : Introduce polar groups (e.g., hydroxyl or amine) at non-critical positions while preserving the thiazole-carboxamide pharmacophore .
  • Co-solvent systems : Test combinations of DMSO/PEG-400 or cyclodextrin-based formulations for in vivo dosing .
  • Salt formation : Screen with pharmaceutically acceptable acids (e.g., HCl) to improve bioavailability .

What structure-activity relationship (SAR) strategies are effective for enhancing target binding affinity?

Q. Advanced

  • Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) to modulate electronic effects on the thiazole ring .
  • Bioisosteric replacement : Substitute the trifluoromethyl group with difluoromethyl or sulfonamide to evaluate steric/electronic impacts on receptor binding .
  • Docking studies : Use molecular dynamics simulations to predict interactions with target enzymes (e.g., kinase ATP-binding pockets) .

How can contradictory IC50_{50}50​ values in enzyme inhibition assays be resolved?

Q. Advanced

  • Assay standardization : Control variables like ATP concentration (for kinases) or pH (for hydrolases) across labs .
  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics independently .
  • Meta-analysis : Compare data across studies using the same cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .

What in vivo models are suitable for evaluating this compound’s efficacy against inflammatory targets?

Q. Advanced

  • Murine LPS-induced inflammation : Administer 10–50 mg/kg orally and measure TNF-α/IL-6 levels in serum .
  • Collagen-induced arthritis (CIA) : Assess joint swelling reduction and histopathology after 14-day treatment .
  • Pharmacokinetics : Monitor plasma half-life (t1/2_{1/2}) and tissue distribution via LC-MS/MS .

How can polymorphism affect crystallization and formulation stability?

Q. Advanced

  • Polymorph screening : Use solvent evaporation (e.g., acetone/water) to isolate stable crystalline forms .
  • DSC/TGA : Characterize thermal stability (melting point ~200–220°C) and identify hydrate/solvate transitions .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks to assess degradation pathways (e.g., hydrolysis of the carboxamide) .

What mechanistic insights support its potential as a kinase inhibitor?

Q. Advanced

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., JAK2, EGFR) at 1 µM to identify hits .
  • ATP-competitive binding : Confirm via competition assays with 32P^{32}P-ATP and autoradiography .
  • Resistance mutations : Engineer gatekeeper mutations (e.g., T790M in EGFR) to validate binding specificity .

What computational tools predict metabolic liabilities of this compound?

Q. Advanced

  • CYP450 metabolism : Use Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., thiazole ring) .
  • Metabolite identification : Simulate Phase I/II metabolism with GLORYx or MetaSite .
  • Toxicity risk : Apply Derek Nexus to flag potential hepatotoxicity from reactive intermediates .

What challenges arise during scale-up synthesis, and how are they mitigated?

Q. Advanced

  • Exothermic reactions : Control temperature during cyclocondensation using jacketed reactors with gradual reagent addition .
  • Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for industrial-scale batches .
  • Regulatory compliance : Document impurity profiles (e.g., ≤0.1% residual solvents) per ICH Q3A/B guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.